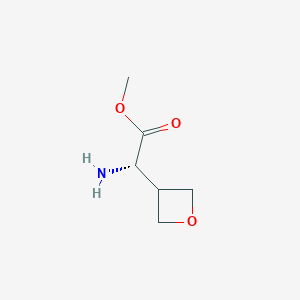
Rivastigmine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rivastigmine N-Oxide is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is characterized by the addition of an oxygen atom to the nitrogen atom in the Rivastigmine molecule, forming an N-oxide functional group. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine N-Oxide typically involves the oxidation of Rivastigmine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated levels to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic oxidation methods can also be explored to enhance efficiency and reduce production costs. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Rivastigmine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Rivastigmine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Rivastigmine.
Substitution: Substituted Rivastigmine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Rivastigmine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the pharmacokinetics and pharmacodynamics of drugs.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate cholinergic neurotransmission.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of novel drug delivery systems and formulations to enhance the bioavailability and therapeutic effects of Rivastigmine.
Wirkmechanismus
Rivastigmine N-Oxide exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The N-oxide functional group may also contribute to the compound’s ability to cross the blood-brain barrier more effectively, potentially enhancing its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Rivastigmine: The parent compound, primarily used for the treatment of Alzheimer’s and Parkinson’s diseases.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.
Uniqueness: Rivastigmine N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties compared to Rivastigmine. This modification may enhance its ability to cross the blood-brain barrier and potentially improve its efficacy and safety profile.
Eigenschaften
IUPAC Name |
(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethylethanamine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-6-15(3)14(17)19-13-9-7-8-12(10-13)11(2)16(4,5)18/h7-11H,6H2,1-5H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWTVGNCZCYGB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[N+](C)(C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[N+](C)(C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)


![[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B8121798.png)
